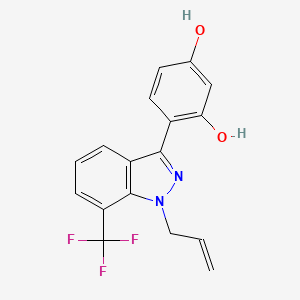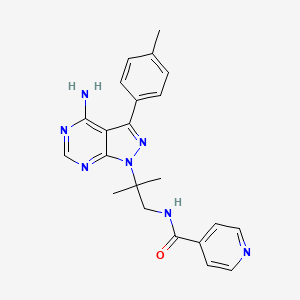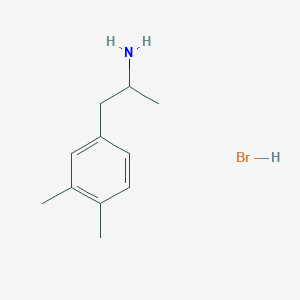
Xylopropamine Hydrobromide
概要
説明
Xylopropamine Hydrobromide is a chemical compound known for its analgesic properties. It is a derivative of xylopropamine, which belongs to the phenethylamine and amphetamine classes. This compound has been studied for its potential use as an appetite suppressant and for its analgesic and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xylopropamine Hydrobromide typically involves the reaction of xylopropamine with hydrobromic acid. The process can be summarized as follows:
Starting Material: Xylopropamine, which is 1-(3,4-dimethylphenyl)propan-2-amine.
Reaction with Hydrobromic Acid: Xylopropamine is reacted with hydrobromic acid to form this compound.
Purification: The product is purified through recrystallization to obtain the hydrobromide salt in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of xylopropamine are reacted with hydrobromic acid under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale recrystallization techniques and subjected to rigorous quality control to ensure high purity and consistency.
化学反応の分析
Types of Reactions: Xylopropamine Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its base form, xylopropamine.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the hydrobromide group, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of xylopropamine.
Reduction Products: Xylopropamine.
Substitution Products: Compounds with different functional groups replacing the hydrobromide.
科学的研究の応用
Xylopropamine Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on biological systems, particularly its analgesic and anti-inflammatory properties.
Medicine: Investigated for its potential use as an analgesic and appetite suppressant.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
作用機序
The mechanism of action of Xylopropamine Hydrobromide involves its interaction with various molecular targets and pathways:
Analgesic Effect: It is believed to exert its analgesic effects by interacting with opioid receptors in the central nervous system.
Appetite Suppression: The compound may act on the central nervous system to suppress appetite, similar to other amphetamine derivatives
類似化合物との比較
3,4-Dimethylamphetamine: A stimulant drug with similar chemical structure and effects.
2,4-Dimethylamphetamine: Another amphetamine derivative investigated for similar purposes.
Phentermine: An appetite suppressant with fewer side effects compared to xylopropamine.
Uniqueness: Xylopropamine Hydrobromide is unique due to its combination of analgesic and appetite suppressant properties.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)propan-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.BrH/c1-8-4-5-11(6-9(8)2)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVNAAAPOIUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



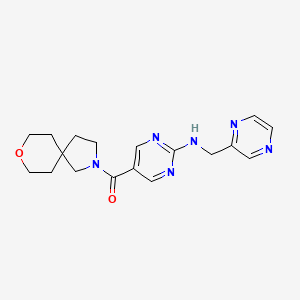
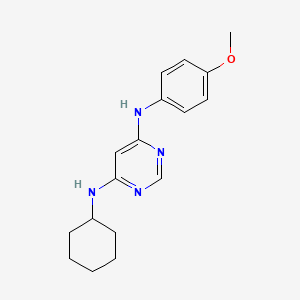
![dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611790.png)
![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
![4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611793.png)

